4-Chloro-6-phenoxyquinoline
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-chloro-6-phenoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-14-8-9-17-15-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTJCMGFQPGDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=CN=C3C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 4 Chloro 6 Phenoxyquinoline Scaffold and Its Analogues
Strategic Approaches to Quinoline (B57606) Core Derivatization
The derivatization of the quinoline core to produce 4-phenoxyquinoline analogues is predominantly achieved through the reaction of a halogenated quinoline precursor with a phenol derivative. The key intermediate, a 4-halogenated quinoline, is itself synthesized through various multi-step pathways. A common route involves the cyclization, nitrification, and subsequent chlorination of aniline derivatives atlantis-press.comatlantis-press.com. For instance, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline can be synthesized from 4-methoxyaniline in three steps atlantis-press.comatlantis-press.com. Another approach involves the chlorination of a 4-hydroxyquinoline intermediate, which is formed through methods like condensation and cyclization reactions google.com. Once the 4-chloroquinoline nucleus is obtained, the phenoxy moiety is introduced, most commonly via a nucleophilic aromatic substitution reaction.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for synthesizing 4-phenoxyquinolines. In this reaction, a nucleophile, typically a phenoxide ion, displaces a halide leaving group on the aromatic quinoline ring wikipedia.org. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex wikipedia.orgmasterorganicchemistry.com. The nitrogen atom in the quinoline ring acts as a powerful electron-withdrawing group, activating the C4 position for nucleophilic attack masterorganicchemistry.com.
The general mechanism involves the attack of the phenoxide on the carbon atom bearing the halogen, followed by the departure of the halide ion to restore aromaticity. This addition-elimination mechanism is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems wikipedia.orgmasterorganicchemistry.com.
Research has demonstrated the efficacy of SNAr in reacting 4,7-dichloroquinoline with various simple and substituted phenols to yield 7-chloro-4-phenoxyquinoline derivatives nih.govscientific.net. The reaction conditions typically involve a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol, and a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures nih.gov.
Table 1: Examples of SNAr Reactions for 4-Phenoxyquinoline Synthesis
| 4-Haloquinoline Reactant | Phenol Reactant | Base/Solvent | Conditions | Product | Yield | Reference |
| 4,7-Dichloroquinoline | Various Phenols | K₂CO₃ / DMF | 115 °C, 12 h | 7-Chloro-4-phenoxyquinoline derivatives | 50-89% | nih.gov |
| 4,7-Dichloroquinoline | Isoeugenol | Base-catalyzed | - | (E)-7-chloro-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)quinoline | 57% (two steps) | scientific.net |
| 4,7-Dichloroquinoline | Hydroxyaryl-benzazoles | [bmim][PF₆] | Microwave, 10 min | Benzazole-quinoline hybrids | 48-60% | nih.gov |
To improve reaction efficiency and align with green chemistry principles, microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of 4-phenoxyquinolines researchgate.netwisdomgale.com. Microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods researchgate.netsemanticscholar.orgsemanticscholar.org. The technique facilitates the rapid and efficient synthesis of complex heterocyclic structures, which is particularly valuable in medicinal chemistry for generating compound libraries researchgate.net.
A notable application is the SNAr reaction between 4,7-dichloroquinoline and various phenols. Under microwave irradiation, these reactions can be completed in as little as 10 minutes, yielding 7-chloro-4-phenoxyquinolines in excellent yields (72-82%) nih.gov. This represents a significant improvement over conventional heating, which may require several hours nih.gov. The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |
| SNAr of 4,7-dichloroquinoline and phenols | 12 hours at 115 °C | 10 minutes | Drastically reduced reaction time, excellent yields (72-82%) | nih.govnih.gov |
| Synthesis of 4-hydroxy-2-quinolinones | Conventional heating | Irradiation at 320 W | Fast, simple, convenient alternative | semanticscholar.org |
The synthesis of substituted 4-phenoxyquinolines can be approached through both multi-step and one-pot procedures. Multi-step synthesis is the traditional approach, involving the sequential synthesis and isolation of intermediates. A typical sequence begins with the construction of the quinoline ring, followed by chlorination at the C4 position, and finally, the SNAr reaction with a phenol atlantis-press.comatlantis-press.comgoogle.com. This methodical approach allows for the purification of intermediates at each stage, ensuring the purity of the final product.
One-pot syntheses, by contrast, combine multiple reaction steps into a single procedure without isolating intermediates. This strategy is highly efficient, saving time, reagents, and reducing waste, which aligns with the principles of green chemistry wisdomgale.comnih.gov. For example, a 4-phenoxyquinoline derivative has been synthesized from eugenol (isolated from clove leaf oil) in a one-pot fashion that combines a base-catalyzed isomerization and a subsequent SNAr reaction with 4,7-dichloroquinoline, achieving a 63% yield scientific.net. Similarly, one-pot, three-component reactions have been developed to synthesize novel imidazole-appended 2-phenoxyquinoline derivatives tandfonline.com. The development of such multi-component and one-pot reactions is a growing area of interest for the efficient construction of complex molecules researchgate.netnih.govbeilstein-journals.org.
Principles of Green Chemistry in the Synthesis of 4-Phenoxyquinoline Analogues
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances essentialchemicalindustry.orgresearchgate.net. Several of these principles are actively applied in the synthesis of 4-phenoxyquinoline analogues.
Safer Solvents and Auxiliaries : A significant source of waste in chemical synthesis comes from organic solvents nih.gov. Research into 4-phenoxyquinoline synthesis has explored the use of greener solvents. For instance, the ionic liquid 1-methyl 3-butylimidazolium hexafluorophosphate ([bmim][PF₆]) has been used as a recyclable medium for the microwave-assisted SNAr reaction, favoring high yields nih.gov.
Waste Prevention and Atom Economy : One-pot and multi-component reactions are prime examples of waste prevention wisdomgale.comnih.gov. By telescoping multiple steps into a single operation, the need for workup and purification of intermediates is eliminated, reducing solvent usage and material loss scientific.nettandfonline.com. Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy essentialchemicalindustry.org.
Catalysis : The use of catalysts is preferred over stoichiometric reagents because they are used in small amounts and can be recycled wisdomgale.comessentialchemicalindustry.org. While many SNAr reactions for phenoxyquinoline synthesis are base-mediated rather than truly catalytic, the development of catalytic methods remains a goal in green chemistry.
Advanced Functionalization and Derivatization Strategies for the 4-Phenoxyquinoline System
Once the core 4-phenoxyquinoline scaffold is synthesized, further derivatization can be performed to create a library of analogues for structure-activity relationship (SAR) studies, which are crucial for drug discovery nih.gov.
Functionalization can be directed at various positions on the quinoline nucleus to modulate the compound's biological and physicochemical properties. For example, a series of novel 4-phenoxyquinoline derivatives containing a 3-oxo-3,4-dihydro-quinoxaline moiety have been synthesized and evaluated for their antiproliferative activity nih.gov.
Halogen substitutions (F, Cl, Br, I) at other positions of the 4-phenoxy-quinoline scaffold have been explored to investigate their impact on biological activity nih.gov. Additionally, other functional groups can be introduced. For example, 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized to evaluate their anti-inflammatory properties nih.gov. These advanced strategies often involve multi-step syntheses where the desired substituents are incorporated either into the initial building blocks before quinoline ring formation or added to the pre-formed quinoline system through various organic reactions. Programmed C-H bond functionalization, using directing groups like an N-oxide, has also emerged as a powerful tool to selectively decorate the quinoline scaffold at positions such as C2, C3, C5, and C8, enabling the creation of substantial chemical diversity from a common intermediate chemrxiv.org.
Modifications of the Phenoxy Moiety
The synthesis of analogues based on the 4-chloro-6-phenoxyquinoline scaffold frequently involves modifications to the peripheral phenoxy ring. This is typically achieved through an aromatic nucleophilic substitution (SNAr) reaction, where a suitably substituted phenol displaces the chlorine atom at the C-4 position of a corresponding dichloroquinoline precursor. This method allows for the introduction of a wide variety of functional groups onto the phenoxy moiety, enabling the exploration of structure-activity relationships.
Research has demonstrated the viability of this approach using precursors like 4,7-dichloroquinoline, which reacts with various functionalized phenols to yield a diverse library of derivatives. researchgate.net For instance, the reaction with isoeugenol, a component of clove leaf oil, produces (E)-7-chloro-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)quinoline. researchgate.net This synthesis can be performed in two steps by first isomerizing eugenol to isoeugenol, followed by the substitution reaction, or as a more efficient one-pot synthesis. researchgate.net
The versatility of the SNAr reaction is further highlighted by its use with phenols bearing other functional groups. Studies have successfully incorporated formyl, oxime, and thiosemicarbazone functionalities onto the phenoxy ring, starting from inexpensive and commercially available materials. researchgate.net Green chemistry approaches have also been developed, utilizing microwave irradiation in an ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) to facilitate the SNAr reaction, leading to excellent yields in significantly reduced reaction times. researchgate.net
The table below summarizes various substituents that have been incorporated into the phenoxy moiety of chloroquinoline scaffolds.
| Phenol Precursor | Resulting Phenoxy Moiety Substituent(s) | Synthetic Method | Reference |
| Isoeugenol | 2-methoxy-4-(prop-1-en-1-yl) | Conventional heating (reflux) in DMF with K₂CO₃ | researchgate.net |
| Functionalized phenols | Formyl groups | Conventional heating | researchgate.net |
| Functionalized phenols | Oxime groups | Conventional heating | researchgate.net |
| Functionalized phenols | Thiosemicarbazone groups | Conventional heating | researchgate.net |
| Various Phenols | Diverse substitutions | Microwave irradiation in [bmim][PF6] | researchgate.net |
Molecular Hybridization Approaches with Complementary Pharmacophores
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. This approach aims to develop compounds with enhanced affinity, improved selectivity, reduced side effects, or the ability to overcome drug resistance by interacting with multiple biological targets. mdpi.com The this compound scaffold serves as a valuable platform for the application of this strategy.
One application of this approach involves the creation of benzazole-quinoline hybrids. researchgate.net Synthetic protocols have been developed that allow for the efficient production of these hybrid molecules, which are anticipated to possess significant pharmacological activity, potentially as kinase inhibitors for anticancer research. researchgate.net
The rationale for hybridization can be structurally guided, combining the features of known bioactive compounds. For example, a novel small molecule, RXn-02, was developed by hybridizing pharmacophores from quinoline and thiochromeno scaffolds. researchgate.net This strategy, which can also involve scaffold hopping, aims to merge the therapeutic potentials of the parent molecules into a new chemical entity. researchgate.net The resulting hybrid, 10-chloro-6-(ethylamino)-12H-thiochromeno[2,3-c]quinolin-12-one, demonstrates how the quinoline core can be integrated into more complex polycyclic systems to generate novel therapeutic candidates. researchgate.net
The versatility of the quinoline core allows for its combination with a wide array of other pharmacophores, depending on the therapeutic target. The table below outlines examples of hybridization strategies involving the quinoline nucleus.
| Quinoline Scaffold | Complementary Pharmacophore | Hybrid Molecule Type | Potential Therapeutic Target | Reference |
| Chloroquinoline | Benzazole | Benzazole-quinoline hybrid | Kinases | researchgate.net |
| Chloroquinoline | Thiochromenone | Thiochromeno[2,3-c]quinolin-12-one | Immune-inflammatory pathways | researchgate.net |
Exploration of Biological Activities and Pharmacological Potential of 4 Chloro 6 Phenoxyquinoline Derivatives
Antineoplastic Activity Investigations
The development of targeted cancer therapies is a critical area of oncological research. Derivatives of 4-chloro-6-phenoxyquinoline have shown considerable promise as antineoplastic agents, exhibiting potent activity against a wide array of cancer cell lines and demonstrating tumor growth inhibition in animal models.
In Vitro Cytotoxicity Assessments Across Diverse Cancer Cell Lines
The cytotoxic potential of 4-phenoxyquinoline derivatives has been extensively evaluated against a diverse panel of human cancer cell lines, revealing broad-spectrum antiproliferative activity. These studies are fundamental in identifying the cancer types that are most susceptible to this class of compounds and in elucidating structure-activity relationships.
One notable derivative, LXY18, which features a bromine substitution, has demonstrated potent antimitotic activity across 17 different human cancer cell lines. nih.gov While specific IC50 values for all cell lines are not detailed, the broad activity underscores the potential of the 4-phenoxyquinoline scaffold.
More specific cytotoxicity data is available for various other derivatives. For instance, a series of novel 4-phenoxyquinoline derivatives were evaluated for their antiproliferative activity against five human cancer cell lines: A549 (lung), H460 (lung), HT-29 (colon), MKN-45 (gastric), and U87MG (glioblastoma). Many of these compounds exhibited more potent inhibitory activities than the positive control, foretinib.
Another study focused on N-methyl-4-phenoxypicolinamide derivatives, which incorporate a similar phenoxy-heterocycle motif. One of the most promising compounds from this series, designated 8e, displayed potent cytotoxicity against A549, H460, and HT-29 cell lines with IC50 values of 3.6 µM, 1.7 µM, and 3.0 µM, respectively.
Furthermore, the cytotoxic effects of 4-aminoquinoline derivatives, which share a core structural element, have been assessed against breast cancer cell lines. The compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly effective against MDA-MB-231 cells. In another study, a Rhein derivative, 4F, showed significant cytotoxicity against both MDA-MB-231 and MCF-7 breast cancer cells.
The table below summarizes the reported in vitro cytotoxic activities of various 4-phenoxyquinoline and related quinoline (B57606) derivatives against a range of cancer cell lines.
| Compound/Derivative Series | Cell Line | Cancer Type | IC50/GI50 Value |
|---|---|---|---|
| N-methyl-4-phenoxypicolinamide (8e) | A549 | Lung | 3.6 µM |
| N-methyl-4-phenoxypicolinamide (8e) | H460 | Lung | 1.7 µM |
| N-methyl-4-phenoxypicolinamide (8e) | HT-29 | Colon | 3.0 µM |
| Plastoquinone Analogue (AQ-12) | HCT-116 | Colorectal | 5.11 ± 2.14 µM |
| Plastoquinone Analogue (AQ-12) | MCF-7 | Breast | 6.06 ± 3.09 µM |
| Quinazoline Derivative (12) | SKBR-3 | Breast | 6.75 ± 0.36 µg/mL |
| Quinazoline Derivative (14) | SKBR-3 | Breast | 8.92 ± 0.61 µg/mL |
| (2E,5Z)-5-(2-hydroxybenzylidene)-2-((4-phenoxyphenyl)imino) thiazolidin-4-one (HBPT) | U87MG | Glioblastoma | 20 µM |
In Vivo Antitumor Efficacy Studies in Preclinical Models
The promising in vitro results of 4-phenoxyquinoline derivatives have been further substantiated by in vivo studies in preclinical xenograft mouse models. These studies are crucial for evaluating the therapeutic potential of these compounds in a whole-organism context.
A significant study focused on the orally bioavailable compound LXY18 in a xenograft model using the human gastric cancer cell line NCI-N87. nih.gov Mice treated with LXY18 for 33 consecutive days showed a significant reduction in tumor volume, with a tumor growth inhibition of 55.13% ± 29.05% (p < 0.001). nih.gov Furthermore, the treatment led to a notable decrease in the proliferation marker Ki-67 in the tumor tissues. nih.gov This study also demonstrated the accumulation of LXY18 in tumor tissues in xenograft models of both human gastric cancer (NCI-N87) and human lung cancer (NCI-H23). nih.gov
In another study, the antitumor effects of a compound termed apiole were investigated in a colon cancer xenograft model using COLO 205 cells. The results indicated that apiole markedly decreased the growth of these tumors. The combination of TRA-8, an anti-death receptor 5 antibody, with CPT-11 has shown superior anti-tumor efficacy against xenografts of several human colon cancer cell lines, including COLO 205, SW948, and HCT116.
The in vivo efficacy of these compounds has also been explored in breast cancer models. For example, a study using a 4T1 breast cancer xenograft model in BALB/c mice demonstrated that treatment with citral, a compound with some structural similarities to the side chains of some active quinolines, resulted in a 50% smaller tumor size compared to untreated controls after two weeks.
Furthermore, a non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitor, compound 6b, was evaluated in an A549 lung cancer xenograft model and showed significant tumor growth inhibition. In the realm of colorectal cancer, a CDK inhibitor with a 4-aminopyrazole core, 20-223, has been shown to decrease tumor growth, weight, and volume in a xenograft model.
While specific in vivo studies for renal cancer models featuring this compound derivatives are less prevalent in the reviewed literature, the broad-spectrum activity observed in other cancer types suggests that this could be a promising area for future investigation.
Targeted Cancer Indications for 4-Phenoxyquinoline Analogues
Based on the extensive in vitro and in vivo research, several cancer types have emerged as primary targets for the therapeutic application of 4-phenoxyquinoline analogues.
Breast Cancer: The demonstrated cytotoxicity against multiple breast cancer cell lines, including MCF-7, MDA-MB-231, and SKBR-3, positions breast cancer as a key indication.
Colon and Colorectal Cancer: The potent activity against colon cancer cell lines such as HT-29, HCT-116, and COLO 205, coupled with positive in vivo xenograft data, highlights the potential of these compounds for treating colorectal malignancies.
Lung Cancer: The significant cytotoxic effects observed in lung cancer cell lines like A549 and H460, along with in vivo efficacy in a lung cancer xenograft model, support their development for lung cancer therapy.
Gastric Cancer: The successful in vivo study using the NCI-N87 gastric cancer xenograft model strongly indicates that gastric cancer is a viable target for these derivatives. nih.gov
Renal Cancer: Although direct in vivo evidence is limited, some plastoquinone analogues, which share a quinone core, have shown notable anticancer activity against renal cancer cell lines, suggesting a potential therapeutic avenue.
Antimicrobial Efficacy
In addition to their antineoplastic properties, this compound derivatives have been investigated for their ability to combat microbial infections. The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, and its derivatives continue to be a source of new antibacterial and antifungal agents.
Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains
Derivatives of the quinoline scaffold have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria.
A study on functionalized phenoxy quinolines investigated their antibacterial activity against ESBL (Extended-Spectrum Beta-Lactamase) producing Escherichia coli (a Gram-negative bacterium) and MRSA (Methicillin-resistant Staphylococcus aureus, a Gram-positive bacterium). One compound, designated 3e, exhibited the highest antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL against ESBL E. coli and 3.125 mg/mL against MRSA. mdpi.com
Another study on 7-methoxyquinoline derivatives bearing a sulfonamide moiety also reported significant antibacterial activity. Compound 3l from this series showed the highest effect against E. coli with a MIC of 7.812 µg/mL. nih.gov Quinoxaline derivatives, which are structurally related to quinolines, have also been evaluated for their antibacterial properties. One study found that a quinoxaline derivative had MIC values ranging from 1 to 4 µg/mL against MRSA isolates. nih.gov
The table below provides a summary of the antibacterial activity of selected quinoline and related derivatives.
| Compound/Derivative Series | Bacterial Strain | Gram Stain | MIC Value |
|---|---|---|---|
| Phenoxy Quinoline (3e) | Escherichia coli (ESBL) | Negative | 6.25 mg/mL |
| Phenoxy Quinoline (3e) | Staphylococcus aureus (MRSA) | Positive | 3.125 mg/mL |
| 7-Methoxyquinoline (3l) | Escherichia coli | Negative | 7.812 µg/mL |
| Quinoxaline Derivative | Staphylococcus aureus (MRSA) | Positive | 1-4 µg/mL |
Antifungal Activity Evaluations
The antifungal potential of quinoline derivatives has also been an area of active research. These compounds have shown inhibitory activity against a range of fungal pathogens.
In a study of 7-methoxyquinoline derivatives, compound 3l demonstrated the highest activity against Candida albicans, with a MIC of 31.125 µg/mL. nih.gov Another study on 7-chloroquinolin-4-yl arylhydrazone derivatives reported antifungal activity against several Candida species, including C. albicans, C. parapsilosis, and C. tropicalis, with some compounds showing MIC values comparable to the standard antifungal drug fluconazole.
Furthermore, novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives have been synthesized and evaluated for their antifungal properties. Compounds 3a, 3g, and 3h from this series were found to have high inhibitory effects on the growth of most fungi tested, with EC50 values ranging from 8.3 to 64.2 µg/mL.
While extensive data on the antifungal spectrum of this compound itself is still emerging, the promising activity of structurally related compounds suggests that this is a valuable area for further investigation.
Antimalarial Activity
The 4-aminoquinoline scaffold, famously represented by chloroquine, has been a cornerstone of antimalarial therapy for decades. nih.gov However, the emergence and spread of drug-resistant strains of Plasmodium falciparum have necessitated the development of new and effective antimalarial agents. nih.gov Researchers have turned to modifying the basic quinoline structure, and derivatives of this compound have shown promise in this area.
New 4-amino- and 4-alkoxy-7-chloroquinolines, which are structurally related to the this compound core, have been synthesized and evaluated for their in vitro antimalarial activity. nih.gov Many of these analogues have demonstrated submicromolar activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.govsemanticscholar.org Notably, certain compounds proved to be more potent against the CQR Dd2 strain than chloroquine itself, highlighting their potential to overcome existing resistance mechanisms. nih.govsemanticscholar.org The structural modifications, particularly in the side chain attached at the 4-position, appear to be crucial for this enhanced activity against resistant parasites. nih.gov
Chloroquinoline-based chalcones have also been synthesized and evaluated for their antimalarial properties. While these compounds showed relatively low activity against the chloroquine-sensitive 3D7 strain of P. falciparum when compared to chloroquine and quinine, this line of research indicates the broad scope of modifications being explored. uran.ua
| Compound | IC50 vs. HB3 (CQS) (µM) | IC50 vs. Dd2 (CQR) (µM) | Reference |
|---|---|---|---|
| Compound 11 | Submicromolar | More potent than Chloroquine | nih.gov |
| Compound 12 | Submicromolar | More potent than Chloroquine | nih.gov |
| Compound 13 | Submicromolar | More potent than Chloroquine | nih.gov |
| Compound 14 | Submicromolar | More potent than Chloroquine | nih.gov |
| Compound 15 | Submicromolar | More potent than Chloroquine | nih.gov |
| Compound 24 | Submicromolar | More potent than Chloroquine | nih.govsemanticscholar.org |
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. The development of new antitubercular agents is critical, especially with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. mdpi.com Derivatives of this compound have been investigated as a potential source of new anti-TB drugs.
A series of 7-chloro-4-phenoxyquinoline analogues were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds displayed significant antitubercular activity, with minimum inhibitory concentration (MIC) values as low as 3.12 µM. nih.gov Further investigation into the mechanism of action revealed that some of these compounds inhibit M. tuberculosis DNA gyrase, a crucial enzyme for bacterial replication. nih.govrsc.org
Similarly, 7-chloro-4-quinolinylhydrazone derivatives have been synthesized and tested, with some compounds exhibiting important MIC values of 2.5 µg/mL against M. tuberculosis H37Rv, comparable to first-line drugs like ethambutol. nih.gov The bioactivity of these compounds is influenced by the presence of the chlorine substituent at the 7-position of the quinoline ring. nih.gov Other research has also identified 4-anilinoquinolines and 4-anilinoquinazolines as potent inhibitors of M. tuberculosis. nih.gov
| Compound Series | Target | Key Findings | Reference |
|---|---|---|---|
| 7-chloro-4-phenoxyquinoline analogues (e.g., 9b, 9c, 9f) | Mycobacterium tuberculosis H37Rv | Significant activity with MIC value of 3.12 µM. nih.gov | nih.gov |
| 7-chloro-4-quinolinylhydrazones (e.g., 3f, 3i, 3o) | Mycobacterium tuberculosis H37Rv | MIC of 2.5 µg/mL. nih.gov | nih.gov |
| 4-anilinoquinolines (e.g., 34) | Mycobacterium tuberculosis | MIC90 value of 0.63-1.25 µM. nih.gov | nih.gov |
Anti-inflammatory Properties
Chronic inflammatory diseases are a significant cause of morbidity worldwide. The search for novel anti-inflammatory agents has led to the exploration of various heterocyclic compounds, including derivatives of this compound.
Studies on 4-phenoxyfuro[2,3-b]quinoline derivatives, which share a similar structural motif, have demonstrated their potential as anti-inflammatory agents. mdpi.com These compounds have been shown to inhibit the degranulation of mast cells and the secretion of lysosomal enzymes from neutrophils, key events in the inflammatory cascade. mdpi.com For instance, certain derivatives were more potent than the reference inhibitor, mepacrine, in inhibiting rat peritoneal mast cell degranulation. mdpi.com
Furthermore, 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives have been synthesized and evaluated for their anti-inflammatory effects. Specific compounds in this series were found to be potent inhibitors of β-glucuronidase and lysozyme release from neutrophils. Some derivatives also demonstrated significant inhibition of TNF-α formation, a key pro-inflammatory cytokine. Another study highlighted 4-phenylselenyl-7-chloroquinoline (4-PSQ) for its acute anti-inflammatory actions, where it diminished edema formation and decreased myeloperoxidase activity.
| Compound Series | Biological Target/Assay | Key Findings (IC50 values) | Reference |
|---|---|---|---|
| 4-anilinofuro[2,3-b]quinoline (6a) | Mast cell and neutrophil degranulation | 6.5-11.6 µM | mdpi.com |
| 4-phenoxyfuro[2,3-b]quinoline (15) | Mast cell degranulation | 16.4 µM | mdpi.com |
| 2-(furan-2-yl)-4-(phenoxy)quinoline (8) | β-glucuronidase release | 5.0 µM | |
| 2-(furan-2-yl)-4-(phenoxy)quinoline (10) | Lysozyme release | 4.6 µM | |
| 2-(furan-2-yl)-4-(phenoxy)quinoline (6) | TNF-α formation | 2.3 µM |
Antiviral Activities, Including HIV-1 Reverse Transcriptase Inhibition
The development of novel antiviral agents is a continuous effort, driven by the emergence of new viral threats and the development of resistance to existing drugs. Derivatives of this compound have been explored for their antiviral potential, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).
Research into 2-phenylamino-4-phenoxyquinoline derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) has yielded promising results. By fusing pharmacophore structures of existing drugs, researchers designed molecules with potent inhibitory activity against HIV-1 reverse transcriptase (RT). Two compounds, 4-(2′,6′-dimethyl-4′-formylphenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6b) and 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6d), exhibited half-maximal inhibitory concentrations (IC50) of 1.93 and 1.22 µM, respectively, which are comparable to the approved NNRTI, nevirapine. Molecular docking studies have provided insights into the binding interactions of these compounds with the allosteric site of HIV-1 RT.
Other studies have investigated the broader antiviral activities of quinoline derivatives. For instance, 4-oxo-4H-quinolin-1-yl acylhydrazone derivatives have shown moderate to good activity against the Tobacco Mosaic Virus (TMV).
| Compound | IC50 against HIV-1 RT (µM) | Reference |
|---|---|---|
| 4-(2′,6′-dimethyl-4′-formylphenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6b) | 1.93 | |
| 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6d) | 1.22 | |
| Nevirapine (Reference) | 1.05 |
Investigation of Other Therapeutic Modalities (e.g., Antileishmanial, Anticonvulsant, Antihypertensive)
The therapeutic potential of this compound derivatives extends beyond the activities detailed above. The versatile nature of the quinoline scaffold allows for the exploration of a wide range of other pharmacological effects.
Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Several quinoline derivatives have demonstrated significant antiprotozoal activity. For example, novel 4,7-disubstituted quinoline derivatives have shown submicromolar activity against Trypanosoma brucei rhodesiense, the parasite responsible for sleeping sickness, and potent activity against Leishmania infantum. While not specifically this compound, these findings suggest that the broader class of substituted quinolines holds promise for the development of new antileishmanial drugs.
Anticonvulsant and Antihypertensive Activity: A thorough review of the scientific literature did not yield specific studies on the anticonvulsant or antihypertensive activities of this compound derivatives. While research exists on the anticonvulsant and antihypertensive properties of other quinoline and quinazoline derivatives, there is no direct evidence to report for the specific chemical scaffold of this compound in these therapeutic areas.
Elucidation of Molecular Mechanisms of Action for 4 Chloro 6 Phenoxyquinoline Analogues
Targeted Enzyme and Receptor Inhibition
The primary mechanism through which 4-phenoxyquinoline analogues exert their effects is through the direct inhibition of specific enzymes and receptors that are crucial for cellular function and pathogenesis.
Kinase Inhibition Profiles
Analogues of 4-phenoxyquinoline have demonstrated potent inhibitory activity against a spectrum of protein kinases, many of which are implicated in cancer progression. The quinoline (B57606) scaffold serves as a versatile backbone for the design of specific kinase inhibitors.
c-Met: A series of novel 4-phenoxyquinoline derivatives have been synthesized and shown to exhibit potent inhibitory activity against the c-Met kinase. One of the most promising compounds, 1s , demonstrated a half-maximal inhibitory concentration (IC50) value of 1.42 nM against c-Met nih.gov. Structure-activity relationship (SAR) studies have highlighted that the 4-phenoxyquinoline moiety is a fundamental pharmacophoric portion for the modulation of c-Met tyrosine kinase activity researchgate.net.
VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Novel 4-phenoxyquinoline derivatives have been developed as potent and selective inhibitors of VEGFR-2 kinase. Notably, compound 6b from one such series exhibited a remarkable IC50 value of 4.66 nmol/L against VEGFR-2 nih.gov.
ALK L1196M: The anaplastic lymphoma kinase (ALK) is another significant target, particularly in non-small cell lung cancer (NSCLC). The L1196M mutation in ALK confers resistance to first-generation inhibitors. Researchers have successfully designed 4-phenoxyquinoline-based inhibitors that can overcome this resistance, demonstrating inhibitory activity in the single-digit nanomolar range kaist.ac.krnih.govnih.gov.
PDGFR-β: A series of 4-phenoxyquinoline derivatives have been identified as potent and selective inhibitors of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase. One compound, Ki6783 , inhibited PDGFr autophosphorylation at a concentration of 0.13 microM, while showing no significant inhibition of EGFR nih.gov. Further optimization led to compounds like Ki6945 , with an inhibitory activity of 0.050 microM against PDGFr nih.gov.
c-Kit: The c-Kit proto-oncogene, a receptor tyrosine kinase, is another target for quinoline-based inhibitors. A series of 6,7-dimethoxy-4-phenoxyquinoline derivatives have been synthesized and evaluated for their kinase inhibitory activity against both wild-type and mutant forms of c-Kit nih.gov.
EGFR: While direct inhibition of the epidermal growth factor receptor (EGFR) by 4-chloro-6-phenoxyquinoline itself is not extensively documented, the structurally related 4-anilinoquinoline-3-carbonitriles have been shown to be effective inhibitors of EGFR kinase researchgate.net. This suggests that the quinoline scaffold is a viable starting point for the development of EGFR inhibitors.
MEK1 and Flt-3: Currently, there is a lack of specific research data detailing the direct inhibitory effects of this compound analogues on MEK1 and Flt-3 kinases.
Table 1: Kinase Inhibition Profile of 4-Phenoxyquinoline Analogues
| Kinase Target | Compound Example | IC50 Value | Reference |
|---|---|---|---|
| c-Met | 1s | 1.42 nM | nih.gov |
| VEGFR-2 | 6b | 4.66 nM | nih.gov |
| ALK L1196M | Not specified | Single-digit nM range | kaist.ac.krnih.govnih.gov |
| PDGFR-β | Ki6945 | 0.050 µM | nih.gov |
| c-Kit | Not specified | - | nih.gov |
| EGFR | 4-anilinoquinoline-3-carbonitriles | - | researchgate.net |
DNA Topoisomerase Interference
Certain quinoline derivatives have been investigated for their ability to interfere with DNA topoisomerases, enzymes that are critical for managing the topology of DNA during replication, transcription, and repair. For instance, a tetracyclic-condensed quinoline compound, 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ), has been shown to be a DNA intercalator, suggesting a mechanism of action that involves direct interaction with DNA and potential inhibition of topoisomerase function nih.gov. Furthermore, pyrazolo[4,3-f]quinoline derivatives have been designed and evaluated for their inhibitory activity against topoisomerase I and IIα mdpi.com. These findings indicate that the quinoline scaffold can be adapted to target these essential nuclear enzymes.
Disruption of Tubulin Assembly and Polymerization
The disruption of microtubule dynamics is a well-established anticancer strategy. Analogues of quinoline have been identified as inhibitors of tubulin polymerization. For example, a novel class of 4-(N-cycloamino)phenylquinazolines, which are structurally related to quinolines, have been shown to inhibit tubulin assembly and compete for the colchicine binding site on tubulin mdpi.comnih.gov. One potent compound, 5f , exhibited significant potency against tubulin assembly with an IC50 of 0.77 μM mdpi.comnih.gov. This indicates that the quinoline scaffold can be utilized to develop agents that disrupt the microtubule network, leading to mitotic arrest and apoptosis.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Quinolones are a well-known class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The fundamental mechanism of action involves the reversible trapping of gyrase-DNA and topoisomerase IV-DNA complexes, which leads to an inhibition of DNA synthesis and ultimately bacterial cell death nih.govresearchgate.net. This established activity of the broader quinolone class suggests that this compound analogues may also possess antibacterial properties by targeting these bacterial enzymes.
Ligand-Receptor Binding Interactions
The inhibitory activity of 4-phenoxyquinoline analogues against various kinases is a direct result of their binding interactions within the ATP-binding pocket of the target receptor. For example, in the case of c-Met inhibitors, the 4-phenoxyquinoline moiety is a key pharmacophoric element that interacts with the kinase domain of the receptor researchgate.net. Similarly, studies on 2-phenylamino-4-phenoxyquinoline derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors have detailed the intermolecular interactions, such as van der Waals forces and hydrogen bonding, that govern the binding of the ligand to the receptor's binding pocket nih.gov. These interactions are crucial for the potency and selectivity of the inhibitor.
Cellular Pathway Modulation
The inhibition of specific enzymes and receptors by this compound analogues translates into the modulation of critical intracellular signaling pathways, ultimately affecting cell fate.
Research has shown that 4-phenoxyquinoline-based inhibitors of the ALK L1196M mutant can significantly decrease signaling through the PI3K/AKT and MAPK pathways researchgate.netkaist.ac.krnih.gov. These pathways are central to regulating cell growth, proliferation, and survival, and their inhibition is a key mechanism of the anticancer effects of these compounds.
Furthermore, various quinoline derivatives have been shown to induce apoptosis and cause cell cycle arrest. For instance, the DNA intercalating quinoline derivative BPTQ induces a dose-dependent inhibitory effect on cancer cell proliferation by arresting cells in the S and G2/M phases of the cell cycle and activating the mitochondria-mediated apoptosis pathway nih.gov. Another quinoline-based compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), has been identified as a potent mTOR inhibitor that disrupts the PI3K-Akt-mTOR signaling cascade and induces apoptosis through a mitochondrial-dependent pathway in leukemia cells nih.gov. Halogenated 4-phenoxy-quinoline derivatives have also been shown to elicit mitotic arrest, polyploidy, and apoptosis nih.gov.
Table 2: Cellular Pathways Modulated by 4-Phenoxyquinoline Analogues
| Cellular Pathway | Effect | Compound Type | Reference |
|---|---|---|---|
| PI3K/AKT Signaling | Inhibition | 4-phenoxyquinoline-based ALK inhibitors | researchgate.netkaist.ac.krnih.gov |
| MAPK Signaling | Inhibition | 4-phenoxyquinoline-based ALK inhibitors | researchgate.netkaist.ac.krnih.gov |
| Cell Cycle | S and G2/M phase arrest | DNA intercalating quinoline derivatives | nih.gov |
| Apoptosis | Induction | DNA intercalating and other quinoline derivatives | nih.govnih.govnih.gov |
Induction of Apoptosis and Cell Cycle Arrest
Quinoline derivatives have demonstrated significant potential in cancer therapy through their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle. arabjchem.orgarabjchem.org
One of the primary mechanisms by which quinoline analogues induce apoptosis is through the modulation of key regulatory proteins. For instance, certain quinoline derivatives have been shown to down-regulate the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xl, and Survivin, while simultaneously up-regulating the expression of pro-apoptotic proteins. tandfonline.com This shift in the balance between pro- and anti-apoptotic factors leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program.
Furthermore, studies on pyranoquinoline derivatives have revealed their ability to trigger apoptosis and induce cell cycle arrest, particularly at the G2/M phase. researchgate.net Similarly, fangchinoline derivatives, which share a core structural similarity, have been observed to induce cell cycle arrest at the G0/G1 phase, thereby preventing cancer cells from entering the DNA synthesis (S) phase and subsequent mitosis. nih.gov The collective evidence suggests that this compound analogues likely share these capabilities, making them promising candidates for anti-cancer drug development.
Table 1: Investigated Quinoline Analogues and their Effects on Apoptosis and Cell Cycle
| Compound Class | Specific Derivative(s) | Observed Effect | Cell Line(s) |
|---|---|---|---|
| Pyranoquinolines | 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitriles | G2/M phase cell cycle arrest and apoptosis induction | Various cancer cell lines |
| Fangchinolines | Derivative 3e | G0/G1 phase cell cycle arrest and apoptosis induction | Human leukemia cell lines |
| Quinoline-Isatine Hybrids | Compound 9 | Down-regulation of Bcl2, Bcl-xl, and Survivin | Caco-2 |
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Quinoline and its derivatives have emerged as potent inhibitors of angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net
VEGFR-2 is a key tyrosine kinase receptor that, upon activation by its ligand VEGF, initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, the building blocks of blood vessels. nih.gov By inhibiting VEGFR-2, quinoline derivatives can effectively block these pro-angiogenic signals, thereby starving tumors of the nutrients and oxygen they need to grow.
Numerous studies have focused on the design and synthesis of quinoline-based VEGFR-2 inhibitors. For example, a new series of quinoline and isatine derivatives have been developed that demonstrate strong in vitro inhibition of VEGFR-2. tandfonline.com These findings underscore the potential of this compound analogues to function as anti-angiogenic agents, offering a valuable strategy for cancer treatment.
Table 2: Quinoline Derivatives as VEGFR-2 Inhibitors
| Compound Class | Specific Derivative(s) | VEGFR-2 Inhibition (IC50) |
|---|---|---|
| Quinoline-Isatine Hybrids | Compounds 7, 8, 9, 13, 14 | 76.64–175.50 nM |
| Benzo[g]quinazolines | Compounds 13, 15 | Comparable to Sorafenib |
Immunomodulation
The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. Quinoline derivatives have been recognized for their potential to modulate the immune response in the context of cancer. ekb.eg
While the precise mechanisms of immunomodulation by this compound analogues are still under investigation, the broader class of quinoline compounds has been shown to possess immunomodulatory properties. ekb.eg This can involve various aspects of the immune response, such as enhancing the activity of cytotoxic T lymphocytes that can kill cancer cells, or by altering the tumor microenvironment to be less hospitable for tumor growth. The ability to modulate the immune system adds another layer to the therapeutic potential of these compounds.
Inhibition of 5-Lipoxygenase (5-LOX) Pathways
The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory response, leading to the production of leukotrienes, which are potent inflammatory mediators. Chronic inflammation is a known risk factor for the development of various cancers.
Recent research has identified novel quinoline derivatives that exhibit significant inhibitory activity against the 5-LOX enzyme. nih.gov A study detailing the synthesis of new quinoline compounds incorporating a pyrazole scaffold found that several of these derivatives displayed promising in vitro LOX inhibitory activity, even higher than the established inhibitor zileuton. nih.gov This suggests that this compound analogues may also possess the ability to inhibit the 5-LOX pathway, thereby exerting anti-inflammatory effects that could be beneficial in a cancer context.
Table 3: 5-LOX Inhibitory Activity of Novel Quinoline Derivatives
| Compound | In Vitro LOX Inhibitory Activity |
|---|---|
| 5c, 11b, 11c, 12c, 14a, 14b, 20a, 21a | Significant, higher than Zileuton |
Interference with DHODH Kinase
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.
A significant breakthrough has been the identification of several quinoline derivatives as potent inhibitors of human DHODH (hDHODH). rsc.orgecnu.edu.cn One study identified a specific quinoline derivative, compound A9, as a highly potent hDHODH inhibitor with an IC50 value in the nanomolar range. rsc.org The inhibition of hDHODH by these compounds restricts the growth of rapidly proliferating cells. This mechanism provides a strong rationale for the development of this compound analogues as anti-cancer agents that target the metabolic machinery of tumor cells.
Table 4: Quinoline Derivatives as hDHODH Inhibitors
| Compound | hDHODH Inhibition (IC50) |
|---|---|
| A9 | 9.7 nM |
Structure Activity Relationship Sar Analyses and Rational Molecular Design of 4 Phenoxyquinoline Derivatives
Correlating Structural Features with Biological Potency
Influence of Halogen Substituents (e.g., Chloro, Fluoro) on Activity
Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. acs.org In the context of 4-phenoxyquinoline derivatives, the introduction of halogen atoms (F, Cl, Br, I) has been shown to significantly impact biological activity. acs.orgnih.gov Studies have systematically evaluated the impact of various halogen substitutions on the 4-phenoxyquinoline scaffold, revealing that such modifications can improve drug metrics and, in some cases, increase binding affinity through the formation of halogen bonds. acs.org
One line of research focused on optimizing a potent in vitro compound, LG182, which featured a methoxy group. Replacing this group with different halogens led to the discovery that a bromine substitution produced a particularly promising and potent compound, LXY18. acs.orgnih.gov This compound was identified as a potent, orally bioavailable disruptor of cell division that functions by blocking the relocalization of Aurora kinase B (AURKB) during mitosis. acs.orgnih.gov The investigation into a series of halogenated analogues demonstrated that heavy halogens, in particular, can act as potent AURKB relocation blockers. acs.org This highlights the influential role of the specific halogen atom's properties, such as size and electronegativity, in modulating the biological potency of the 4-phenoxyquinoline core. Structural modifications involving the replacement of a tert-butyl group with chlorine have also been shown to significantly enhance biological activity in other, related chemical classes. researchgate.netplos.org
| Compound Series | Modification | Key Finding | Reference |
|---|---|---|---|
| LG182 Analogues | Replacement of OMe group with Halogens (F, Cl, Br, I) | Bromine substitution (LXY18) resulted in a highly potent and orally bioavailable AURKB relocation blocker. | acs.orgnih.gov |
| General Halogenated Analogues | Introduction of heavy halogens | Heavy halogen-substituted analogues act as potent AURKB relocation blockers. | acs.org |
Effects of Electron-Withdrawing and Electron-Donating Groups on the Quinoline (B57606) and Phenoxy Moieties
The electronic properties of substituents on both the quinoline and phenoxy rings are critical determinants of the biological activity of 4-phenoxyquinoline derivatives. The strategic placement of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can fine-tune the molecule's interaction with its biological target.
Preliminary SAR studies on novel 4-phenoxyquinoline derivatives designed as c-Met kinase inhibitors indicated that the presence of EWGs on the terminal phenyl rings is beneficial for improving antitumor activity. nih.gov For example, compounds bearing nitrile groups, which are strongly electron-withdrawing, have been investigated for their potential as antiviral agents. nih.gov In one study, 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinoline, which contains EWGs on both phenoxy and phenylamino moieties, was identified as a promising candidate inhibitor of the SARS-CoV-2 main protease. nih.gov
Conformational and Steric Requirements for Optimal Activity
The three-dimensional arrangement of a molecule and the spatial bulk of its substituents are fundamental to its ability to fit into a target's binding site. For 4-phenoxyquinoline derivatives, both conformational flexibility and specific steric features are required for optimal biological activity.
Studies on inhibitors of the L1196M mutant of anaplastic lymphoma kinase (ALK) revealed that the protonation state of the quinoline core is a critical factor. kaist.ac.krsemanticscholar.orgresearchgate.net The protonation of the nitrogen atom in a 4-aminoquinoline core could disrupt its ability to act as a hydrogen bond acceptor, thereby altering the binding mode and reducing activity. semanticscholar.orgresearchgate.net This highlights a key conformational requirement related to the ionization state of the quinoline ring.
Steric bulk on the phenoxy ring has also been shown to be important. The development of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from 2-phenylamino-4-phenoxyquinoline derivatives demonstrated that substituents on the core structure provide crucial insights into interactions within the binding pocket. nih.gov Specifically, compounds like 4-(2′,6′-dimethyl-4′-formylphenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6b) and 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6d) showed high potency. mdpi.com The presence of the two methyl groups at the 2' and 6' positions of the phenoxy ring suggests a steric requirement for bulky groups at these positions to achieve optimal orientation and interaction within the enzyme's binding site. mdpi.com
Role of Linker Modifications in Hybrid Structures
Molecular hybridization involves combining two or more pharmacophores into a single molecule, often connected by a linker. The nature of this linker—its length, flexibility, and chemical composition—can profoundly affect the resulting hybrid's biological activity.
In the design of ALK inhibitors, a significant breakthrough was achieved by modifying the linker between the quinoline core and a substituted phenyl ring. semanticscholar.org Researchers found that replacing an amine linkage with an ether linkage resulted in inhibitors with potency in the single-digit nanomolar range. kaist.ac.krsemanticscholar.orgresearchgate.net This modification addressed potential issues with the protonation of the linker, which could negatively impact the molecule's ability to act as a hydrogen bond acceptor. semanticscholar.org
Other research has focused on synthesizing 4-aminoquinoline–isatin based molecular hybrids connected through an aromatic linker for antibacterial applications. mdpi.com These "dual drug" or "hybrid" molecules are particularly effective in addressing drug resistance. researchgate.net The linker's role is to optimally position the two distinct pharmacophoric units to interact with their respective targets or to achieve a synergistic effect at a single target. The choice of linker is therefore a critical design element in the development of next-generation therapeutics based on the 4-phenoxyquinoline scaffold.
Computational Approaches to Structure-Based Drug Design
Molecular Docking Simulations for Binding Site Prediction and Interaction Analysis
Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a small molecule (ligand) to its macromolecular target. researchgate.net This method has been extensively applied to 4-phenoxyquinoline derivatives to understand their binding modes, predict binding affinities, and elucidate key intermolecular interactions, thereby guiding rational drug design. nih.govresearchgate.netnih.gov
Docking studies have successfully predicted the binding of phenylamino-phenoxy-quinoline derivatives into the hydrophobic cavity of the SARS-CoV-2 main protease (Mpro). nih.gov These simulations revealed that the compounds could bind via crucial hydrogen bonding and π-π stacking interactions with key catalytic residues, including HIS41 and GLU166. nih.gov The calculated binding free energies for these compounds ranged from -7.06 to -10.61 kcal/mol, indicating strong potential binding affinity. nih.gov
Similarly, in the design of HIV-1 NNRTIs, molecular docking showed that potent 2-phenylamino-4-phenoxyquinoline derivatives interacted with key amino acid residues in the enzyme's binding pocket. mdpi.com The analysis identified hydrogen bonding with Lys101, His235, and Pro236, as well as π-π stacking interactions with aromatic residues such as Tyr188 and Trp229. mdpi.com Such detailed interaction mapping is invaluable for understanding the structural basis of inhibition and for designing new analogues with improved potency. Docking simulations of various derivatives against targets like α-amylase and PI3Kα have also been performed to investigate binding interactions and predict efficacy. nih.govmdpi.com
| Compound Class | Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Phenylamino-phenoxy-quinoline derivatives | SARS-CoV-2 Mpro | HIS41, GLU166, GLN192 | -7.06 to -10.61 | nih.gov |
| 2-Phenylamino-4-phenoxyquinoline derivatives | HIV-1 RT | Lys101, His235, Pro236, Tyr188, Trp229 | Not explicitly stated, but interactions detailed | mdpi.com |
| Phenylhydrazono phenoxyquinoline derivatives | α-amylase | Not explicitly stated, but highest negative binding affinity identified | Not explicitly stated | nih.gov |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Engaged with key binding residues | Not explicitly stated | mdpi.com |
Pharmacophore Modeling for Lead Optimization
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), serving as an effective method for lead optimization. nih.govdovepress.com A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. By identifying this optimal spatial arrangement, medicinal chemists can design new molecules with enhanced potency and selectivity or screen large compound libraries for novel scaffolds that fit the model. dovepress.com
In the context of 4-phenoxyquinoline derivatives, pharmacophore modeling can be instrumental in elucidating the key interaction points with their biological targets. For instance, in the development of inhibitors for specific kinases, a pharmacophore model would define the necessary locations of features that interact with the ATP-binding site of the enzyme.
A hypothetical pharmacophore model for a 4-phenoxyquinoline-based kinase inhibitor might include:
An aromatic ring feature corresponding to the quinoline core.
A hydrogen bond acceptor feature associated with the nitrogen atom of the quinoline ring.
A hydrophobic feature representing the phenoxy group.
Additional features based on substitutions on the quinoline or phenoxy rings, which could be hydrogen bond donors or acceptors, or further hydrophobic or aromatic regions.
For a specific compound like 4-Chloro-6-phenoxyquinoline, the pharmacophore model would account for the electronic and steric contributions of the chloro group at the 6-position. This substituent can influence the molecule's interaction with the target protein, potentially by forming halogen bonds or by altering the electron distribution of the quinoline ring system, thereby modulating the strength of other interactions.
The process of pharmacophore-based lead optimization typically involves generating a model from a set of known active compounds and their biological data. This model is then used to virtually screen for new molecules that match the pharmacophoric features, leading to the identification of novel and potentially more potent derivatives.
Table 1: Hypothetical Pharmacophore Features for a 4-Phenoxyquinoline Derivative
| Feature | Description | Potential Role in Binding |
| Aromatic Ring (AR1) | Quinoline ring system | π-π stacking interactions with aromatic residues in the active site. |
| Hydrogen Bond Acceptor (HBA) | Nitrogen atom in the quinoline ring | Formation of a hydrogen bond with a donor group in the active site. |
| Hydrophobic Group (HY) | Phenoxy substituent | Van der Waals interactions within a hydrophobic pocket of the target. |
| Aromatic Ring (AR2) | Phenyl ring of the phenoxy group | Additional π-π stacking or hydrophobic interactions. |
| Halogen Bond Donor (X) | Chloro group at the 6-position | Potential for halogen bonding with an electron-rich atom in the active site. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nanobioletters.com This method is pivotal in drug discovery for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts towards the most promising candidates. nanobioletters.com QSAR models are developed by calculating various molecular descriptors for a set of compounds and then using statistical methods to correlate these descriptors with their experimentally determined biological activities.
For 4-phenoxyquinoline derivatives, QSAR studies can provide valuable insights into the structural requirements for their biological activity, such as anticancer effects. nanobioletters.com The descriptors used in such studies can be categorized into several classes:
Electronic descriptors: These describe the electron distribution in the molecule and include parameters like partial charges, dipole moment, and HOMO/LUMO energies.
Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.
Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol and water) being a common example.
Topological descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
In a QSAR study of 4-phenoxyquinoline derivatives, the presence of a substituent like the chloro group at the 6-position of the quinoline ring in this compound would be captured by various descriptors. For example, the electronegativity of the chlorine atom would influence electronic descriptors, while its size would affect steric descriptors.
A hypothetical QSAR equation for a series of 4-phenoxyquinoline derivatives might take the form:
log(1/IC₅₀) = a(LogP) - b(Molecular Volume) + c*(Dipole Moment) + d**
Where:
log(1/IC₅₀) is the biological activity (e.g., inhibitory concentration).
LogP , Molecular Volume , and Dipole Moment are the calculated descriptors.
a , b , and c are the coefficients determined from the regression analysis, indicating the relative importance of each descriptor.
d is a constant.
The results of QSAR studies can be visualized through contribution plots, which highlight the regions of the molecule where modifications are likely to increase or decrease activity. For instance, a QSAR model for a series of 4-phenoxyquinoline derivatives might indicate that electron-withdrawing groups at the 6-position of the quinoline ring enhance activity, which would rationalize the presence of the chloro group in this compound.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives
| Descriptor Type | Example Descriptor | Information Encoded |
| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |
| Steric | Molecular Weight | Size and bulk of the molecule. |
| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. |
| Topological | Wiener Index | Branching and connectivity of the molecular graph. |
By integrating the insights from both pharmacophore modeling and QSAR studies, researchers can engage in a more rational and efficient design of novel 4-phenoxyquinoline derivatives with improved therapeutic potential.
Preclinical Pharmacological Evaluation and Translational Outlook
In Vitro and In Vivo Pharmacological Characterization of 4-Chloro-6-phenoxyquinoline Analogues
Analogues of this compound have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression. These studies have revealed potent and selective activities in both cellular and animal models.
A notable series of 4-phenoxyquinoline derivatives has been developed as potent antimitotic agents that function by mislocalizing Aurora kinase B (AURKB), a key regulator of cell division, without directly inhibiting its catalytic activity. nih.govacs.org This novel mechanism prevents cytokinesis and induces polyploidy, leading to cell death in cancer cells. acs.orgbiorxiv.org In particular, the bromine-substituted analogue, LXY18, demonstrated sub-nanomolar potency in vitro. nih.govnih.gov In vivo studies using a rat model showed that LXY18 effectively suppresses tumor growth. nih.govnih.gov The minimum effective concentration (MEC) required to induce polyploidy for LXY18 and its analogues was determined in RPE-MYCH2B-GFP cells, highlighting the structure-activity relationship where heavier halogens (Cl, Br, I) increased potency compared to lighter substituents. biorxiv.org
| Compound | Substitution | MEC in RPE-MYCH2B-GFP cells (nM) |
|---|---|---|
| LG182 | OMe | 39 ± 5 |
| LXY19 | F | 38 ± 2 |
| LXY20 | Cl | 12 ± 2 |
| LXY18 | Br | 9 ± 1 |
| LXY21 | I | 11 ± 2 |
The 4-phenoxyquinoline scaffold has also been successfully utilized to develop potent inhibitors of receptor tyrosine kinases (RTKs). One study detailed a series of derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. researchgate.net Compound 6b from this series showed potent and selective inhibitory activity against VEGFR2 kinase with a half-maximal inhibitory concentration (IC50) of 4.66 nmol/L and exhibited strong antitumor activity against HepG2 human liver cancer cells (IC50 = 1.84 µmol/L). researchgate.net
Furthermore, other analogues have been synthesized as inhibitors of c-Met kinase, another RTK often dysregulated in cancer. The most promising compound, 1s , displayed a c-Met IC50 value of 1.42 nM and showed significant cytotoxicity against various human cancer cell lines, including A549 (lung), H460 (lung), and HT-29 (colon). nih.gov
In the context of overcoming drug resistance, 4-phenoxyquinoline-based inhibitors have been designed to target the L1196M mutant of Anaplastic Lymphoma Kinase (ALK), a common resistance mutation against the first-generation inhibitor crizotinib. nih.gov By replacing an amine linkage with an ether, researchers developed inhibitors with single-digit nanomolar potency that showed significant antiproliferative effects on crizotinib-resistant cells. nih.gov
Drug-Likeness and Pharmacokinetic Predictions (ADMET properties relevant to drug development)
The clinical translation of a drug candidate is highly dependent on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET). For the 4-phenoxyquinoline scaffold, both in silico predictions and experimental evaluations have been conducted to assess these properties.
Computational, or in silico, ADMET studies are crucial in the early stages of drug discovery to forecast the pharmacokinetic and safety profiles of novel compounds, thereby reducing late-stage attrition. fiveable.menih.gov These predictive models are routinely applied to quinoline (B57606) derivatives to estimate properties like oral absorption, metabolic stability, and potential toxicity, guiding the optimization of lead compounds. mdpi.comresearchgate.net
The AURKB mislocalizer, LXY18, has undergone experimental pharmacokinetic evaluation, demonstrating its potential as an orally bioavailable agent. nih.govnih.gov Following oral administration in rats, LXY18 exhibited a favorable pharmacokinetic profile with good absorption and widespread tissue distribution, including penetration of the blood-brain barrier. nih.govacs.org This is a significant finding, as it suggests the potential for treating brain tumors or metastases. The key pharmacokinetic parameters for LXY18 and a related analogue are summarized below.
| Parameter | LXY18 (Br) | LXY20 (Cl) |
|---|---|---|
| Cmax (µM) | 3.22 ± 0.97 | 2.04 ± 0.31 |
| Tmax (h) | 1 | 1 |
| t1/2 (h) | 3.06 ± 0.44 | 2.53 ± 0.28 |
| AUC (µM·h) | 10.45 ± 2.65 | 6.10 ± 0.76 |
| Oral Bioavailability (%) | 27.9 | 19.6 |
The data indicate that these compounds are readily absorbed, with peak plasma concentrations reached within one hour. The oral bioavailability of nearly 28% for LXY18 is considered favorable for a preclinical candidate and supports its potential for development as an oral medication. nih.govbiorxiv.org
Prospects for Novel Therapeutic Agent Development based on the 4-Phenoxyquinoline Scaffold
The 4-phenoxyquinoline scaffold holds considerable promise for the development of a new generation of therapeutic agents, primarily in oncology. Its versatility allows for the targeting of multiple key pathways involved in cancer growth and survival.
The development of kinase inhibitors based on this scaffold is a particularly promising avenue. The demonstrated success in targeting RTKs like VEGFR2, c-Met, and ALK, including drug-resistant mutants, underscores the scaffold's robustness for creating targeted therapies. researchgate.netnih.govnih.gov These inhibitors can disrupt critical signaling pathways responsible for tumor angiogenesis, proliferation, and metastasis.
Moreover, the discovery of compounds like LXY18, which act via a novel mechanism of AURKB mislocalization rather than direct enzymatic inhibition, opens up new therapeutic possibilities. nih.govnih.gov This alternative mode of action may circumvent common resistance mechanisms that develop against traditional kinase inhibitors, offering a potential solution for patients who have relapsed on existing treatments. acs.org The favorable oral bioavailability and pharmacokinetic properties observed for lead compounds further enhance the translational potential of this scaffold. nih.gov
The ability to systematically modify the scaffold, as shown by the halogenation of LXY18 analogues to fine-tune potency, provides a clear path for medicinal chemists to optimize activity and drug-like properties. biorxiv.org This chemical tractability is a key advantage for moving from a promising lead compound to a clinical candidate.
Future Directions in this compound Research and Development
While significant progress has been made, several future directions can be pursued to fully exploit the therapeutic potential of the this compound scaffold.
Optimization of Pharmacokinetics: Future research should focus on optimizing the ADMET properties of the most potent compounds. While LXY18 shows promise, further modifications could enhance its oral bioavailability, metabolic stability, and half-life to create a more favorable dosing profile for clinical use.
Expansion to New Targets: The scaffold's proven utility against various kinases suggests it could be adapted to inhibit other emerging and therapeutically relevant targets in oncology and beyond. researchgate.netpegsummiteurope.com Structure-based design and high-throughput screening could identify novel analogues with activity against targets implicated in other diseases, such as inflammatory or neurodegenerative disorders.
Overcoming Drug Resistance: A major focus should be the continued design of analogues that can overcome acquired resistance to current therapies. The success against the ALK L1196M mutant provides a strong foundation for developing next-generation inhibitors that target other resistance mutations in kinases like EGFR, BRAF, and c-Met. nih.gov
In-depth Mechanistic Studies: Further investigation into the novel mechanism of AURKB relocation inhibitors is warranted. A deeper understanding of how these compounds disrupt the chromosomal passenger complex could lead to the identification of new vulnerabilities in cancer cells and the development of more refined therapeutic strategies. nih.gov
Combination Therapies: Preclinical studies evaluating 4-phenoxyquinoline derivatives in combination with existing chemotherapies or immunotherapies could reveal synergistic effects. Such combinations may lead to more durable responses and overcome the limitations of monotherapy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-6-phenoxyquinoline, and how can reaction conditions be optimized?
- Methodology : The synthesis of halogenated quinolines often involves cyclization reactions or substitutions on preformed quinoline scaffolds. For example, 6-chloro-2-ferrocenylquinoline derivatives were synthesized via nucleophilic substitution using 6-bromoquinoline intermediates under reflux with anhydrous solvents (e.g., THF or DMF) . To optimize yields, researchers should:
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC, adjusting temperature and stoichiometry as needed.
- Purify via column chromatography with silica gel and hexane/ethyl acetate gradients.
- Key Data : Typical yields for similar chloro-substituted quinolines range from 60–85%, depending on substituent steric effects .
Q. How can researchers characterize the structural purity of this compound?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Compare H and C NMR spectra with literature data for chloro- and phenoxy-substituted quinolines (e.g., 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline showed distinct aromatic proton shifts at δ 7.2–8.5 ppm ).
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and substituent positions. For example, 2-(4-chlorophenyl)-6-methylquinoline derivatives crystallize in monoclinic systems with space group P2₁/c .
- Elemental Analysis : Validate C, H, N, and Cl percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved?
- Case Study : Discrepancies in H NMR signals may arise from rotational isomerism or solvent effects. For example, phenoxy groups can exhibit restricted rotation, splitting proton signals. To address this:
- Perform variable-temperature NMR to observe coalescence of split peaks.
- Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent polarity impacts .
- Use 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What strategies improve the solubility and bioavailability of this compound in pharmacological studies?
- Methodology :
- Derivatization : Introduce hydrophilic groups (e.g., sulfonyl or carboxylate) at the 2- or 4-positions while retaining the chloro-phenoxy core. For example, 4-[(4-chlorophenyl)sulfonyl]thiophene derivatives showed enhanced aqueous solubility .
- Co-crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates .
- In Silico Screening : Predict logP and solubility via tools like SwissADME, prioritizing derivatives with logP < 5 and >30% simulated intestinal absorption .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Experimental Design :
- Steric Effects : Compare Suzuki-Miyaura coupling yields using bulky (e.g., tert-butyl) vs. compact (e.g., methyl) boronic esters. Bulky groups reduce yields due to hindered access to the Cl substituent .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) at the 8-position activate the chloro group for nucleophilic displacement, while electron-donating groups (e.g., methoxy) deactivate it .
- Data Table :
| Substituent Position | Boronic Ester | Yield (%) | Reference |
|---|---|---|---|
| 8-Nitro | Phenyl | 92 | |
| 8-Methoxy | Phenyl | 45 |
Methodological Guidelines
- Contradiction Analysis : When conflicting data arise (e.g., inconsistent melting points), verify purity via HPLC (>95% peak area) and compare with trusted sources (e.g., Kanto Reagents catalog: 4-Chloro-6-(trifluoromethyl)quinoline melts at 62–64°C ).
- Research Question Formulation : Align with FINER criteria (Feasible, Novel, Ethical, Relevant). For example:
"How does the electron-deficient quinoline ring in this compound influence its catalytic activity in C–H functionalization?" .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
